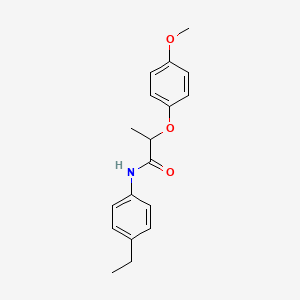![molecular formula C14H16N4O2 B5201024 6-[3-AMINO-4-(MORPHOLIN-4-YL)PHENYL]-2H-PYRIDAZIN-3-ONE](/img/structure/B5201024.png)
6-[3-AMINO-4-(MORPHOLIN-4-YL)PHENYL]-2H-PYRIDAZIN-3-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[3-AMINO-4-(MORPHOLIN-4-YL)PHENYL]-2H-PYRIDAZIN-3-ONE is a heterocyclic compound that features a pyridazine ring substituted with an amino group and a morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-AMINO-4-(MORPHOLIN-4-YL)PHENYL]-2H-PYRIDAZIN-3-ONE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrophenylmorpholine and 2-chloropyridazine.
Nitration and Reduction: The nitro group on the phenyl ring is reduced to an amino group using a reducing agent like palladium on carbon (Pd-C) and hydrogen gas.
Cyclization: The amino group then undergoes cyclization with the pyridazine ring under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
6-[3-AMINO-4-(MORPHOLIN-4-YL)PHENYL]-2H-PYRIDAZIN-3-ONE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyridazine ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or alkylating agents.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and various substituted pyridazine derivatives.
科学研究应用
6-[3-AMINO-4-(MORPHOLIN-4-YL)PHENYL]-2H-PYRIDAZIN-3-ONE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the development of new materials and catalysts.
作用机制
The mechanism of action of 6-[3-AMINO-4-(MORPHOLIN-4-YL)PHENYL]-2H-PYRIDAZIN-3-ONE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding.
相似化合物的比较
Similar Compounds
4-(4-AMINOPHENYL)MORPHOLIN-3-ONE: This compound shares a similar structure but lacks the pyridazine ring.
6-ETHOXY-4-N-(2-MORPHOLIN-4-YLETHYL)-2-N-PROPAN-2-YL-1,3-DIOXANE: Another compound with a morpholine ring but different substituents.
Uniqueness
6-[3-AMINO-4-(MORPHOLIN-4-YL)PHENYL]-2H-PYRIDAZIN-3-ONE is unique due to its combination of a pyridazine ring with a morpholine ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
3-(3-amino-4-morpholin-4-ylphenyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c15-11-9-10(12-2-4-14(19)17-16-12)1-3-13(11)18-5-7-20-8-6-18/h1-4,9H,5-8,15H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQDTNBOMUHYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C3=NNC(=O)C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5200947.png)
![(4-bromophenyl)[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B5200950.png)
![ethyl 1-{3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-quinoxalinyl}-4-piperidinecarboxylate](/img/structure/B5200957.png)
![2-chloro-N-(1-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5200962.png)
![(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methyl{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5200963.png)
![2-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B5200966.png)
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B5200975.png)
![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B5200988.png)


![N,N-diethyl-4-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5201003.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B5201030.png)
![2-(methylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}benzamide](/img/structure/B5201035.png)
![2,2'-(1,4-piperazinediyl)bis[5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one]](/img/structure/B5201043.png)
